molecular formula C13H17NO B1673146 Hexamide CAS No. 3653-39-2

Hexamide

Cat. No.: B1673146
CAS No.: 3653-39-2
M. Wt: 203.28 g/mol
InChI Key: KZLCCMBSJDXNDG-UHFFFAOYSA-N
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Description

Hexamide, also known as hexanamide, is an organic compound with the molecular formula C₆H₁₃NO. It is a primary amide derived from hexanoic acid. This compound is a colorless solid that is soluble in water and various organic solvents. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamide can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is typically produced through the direct amidation of hexanoic acid with ammonia under controlled temperature and pressure conditions. This method is favored due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Hexamide undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to hexanoic acid and ammonia in the presence of an acid or base.

    Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: this compound can be reduced to hexylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Hydrolysis: Hexanoic acid and ammonia.

    Oxidation: Hexanoic acid.

    Reduction: Hexylamine.

Scientific Research Applications

Hexamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of hexamide involves its interaction with various molecular targets. In biological systems, this compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Hexamide can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound’s unique properties, such as its solubility in water and organic solvents, make it a versatile compound in various applications. Its ability to undergo multiple chemical reactions and its role as a building block in organic synthesis further distinguish it from similar compounds .

Properties

IUPAC Name

azepan-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLCCMBSJDXNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190034
Record name Perhydroazepin-1-yl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3653-39-2
Record name Benzimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3653-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydroazepin-1-yl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3653-39-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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